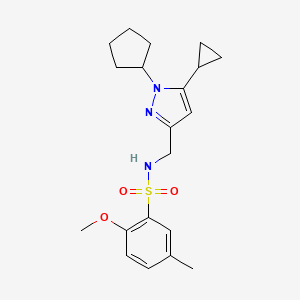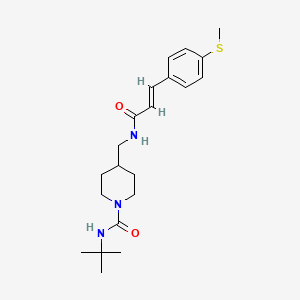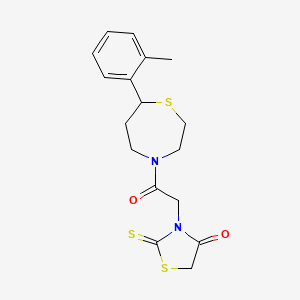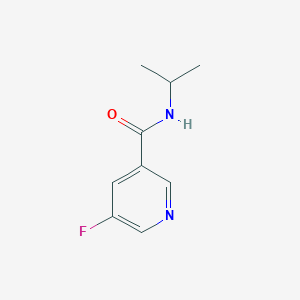![molecular formula C20H14N2O5S B2712519 N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946239-10-7](/img/structure/B2712519.png)
N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and benzo[d][1,3]dioxole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
Target of Action
Benzofuran and thiazole derivatives have been found to interact with a variety of biological targets. For instance, some benzofuran compounds have been found to upregulate BMP-2, a protein involved in bone formation .
Mode of Action
The specific mode of action can vary greatly depending on the exact structure of the compound and its target. For example, some benzofuran compounds have been found to promote bone formation by upregulating BMP-2 .
Biochemical Pathways
Benzofuran and thiazole derivatives can affect a variety of biochemical pathways. For instance, some benzofuran compounds have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
The molecular and cellular effects of benzofuran and thiazole derivatives can vary greatly depending on the exact structure of the compound and its target. For instance, some benzofuran compounds have been found to promote bone formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Moiety: Starting with a methoxy-substituted phenol, the benzofuran ring is constructed through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Thiazole Ring Construction: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling of Benzofuran and Thiazole: The benzofuran and thiazole intermediates are coupled using a cross-coupling reaction, such as Suzuki or Stille coupling.
Formation of Benzo[d][1,3]dioxole: This moiety is typically synthesized from catechol derivatives through cyclization reactions.
Final Coupling and Amidation: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the benzofuran-thiazole intermediate, followed by amidation to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzofuran and thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anti-inflammatory activities. It is being studied for its potential to inhibit the growth of bacterial and fungal pathogens, as well as its ability to modulate inflammatory pathways.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like 6-methoxybenzofuran-2-carboxylic acid.
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide.
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide.
Uniqueness
N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of three distinct moieties, each contributing to its diverse biological activities. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c1-24-13-4-2-11-6-17(27-16(11)8-13)14-9-28-20(21-14)22-19(23)12-3-5-15-18(7-12)26-10-25-15/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDFHHLWMUGCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)

![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)

![(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one](/img/structure/B2712444.png)

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)



![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)
